molecular formula C7H10N2O3 B1459879 ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate CAS No. 1881322-09-3

ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate

Cat. No. B1459879
M. Wt: 170.17 g/mol
InChI Key: WTMDRTKFTFGVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is a compound with the molecular formula C7H10N2O3 . It is known to be used in wastewater treatment .


Molecular Structure Analysis

The molecular structure of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is characterized by its InChI code: 1S/C7H10N2O3/c1-2-12-7(11)5-9-4-6(10)3-8-9/h3-4,10H,2,5H2,1H3 . Further structural verification can be done using elemental microanalysis, FTIR, and 1H NMR techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate are not detailed in the search results. The compound has a molecular weight of 170.17 . More research is needed to determine its other physical and chemical properties.

Scientific Research Applications

Antimicrobial and Antioxidant Activity

  • Scientific Field : Biochemistry
  • Application Summary : Pyrazole compounds have been synthesized and evaluated for their in vitro antimicrobial activity . These compounds demonstrated remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
  • Methods of Application : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . They were then evaluated for their in vitro anti-microbial activity after thorough purification .
  • Results : Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant .

Molecular Docking Studies on COVID-19

  • Scientific Field : Virology
  • Application Summary : Molecular docking studies have been conducted to evaluate the probable interactions of pyrazole compounds with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . This may provide new insights for developing these new hybrids as potential antimicrobial agents .
  • Methods of Application : The binding affinities of compounds were evaluated with topoisomerase IV enzyme and with COVID-19 main protease .
  • Results : The binding affinities of compounds 12a-l were ranging from −10.0 to −11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from −8.2 to −9.3 kcal/mol . These docking studies reveal that the compounds 12a-l could be the best inhibitors for the novel SARS Cov-2 virus .

Anti-Inflammatory and Antipyretic Activity

  • Scientific Field : Pharmacology
  • Application Summary : Pyrazole derivatives have been found to exhibit anti-inflammatory and antipyretic activities .
  • Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the pyrazole compound and subsequent testing in relevant biological models .
  • Results : The results can vary depending on the specific compound and model used, but generally, pyrazole derivatives have shown promising results in these areas .

Anticancer Activity

  • Scientific Field : Oncology
  • Application Summary : Some pyrazole compounds have been found to exhibit anticancer activities .
  • Methods of Application : This typically involves the synthesis of the pyrazole compound and subsequent testing in cancer cell lines or animal models .
  • Results : The results can vary depending on the specific compound and model used, but some pyrazole derivatives have shown promising anticancer activity .

Antidiabetic Activity

  • Scientific Field : Endocrinology
  • Application Summary : Pyrazole derivatives have been found to exhibit antidiabetic activities .
  • Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the pyrazole compound and subsequent testing in relevant biological models .
  • Results : The results can vary depending on the specific compound and model used, but generally, pyrazole derivatives have shown promising results in these areas .

Antihypertensive Activity

  • Scientific Field : Cardiology
  • Application Summary : Pyrazole derivatives have been found to exhibit antihypertensive activities .
  • Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the pyrazole compound and subsequent testing in relevant biological models .
  • Results : The results can vary depending on the specific compound and model used, but generally, pyrazole derivatives have shown promising results in these areas .

Antidepressant Activity

  • Scientific Field : Psychiatry
  • Application Summary : Some pyrazole compounds have been found to exhibit antidepressant activities .
  • Methods of Application : This typically involves the synthesis of the pyrazole compound and subsequent testing in animal models or human clinical trials .
  • Results : The results can vary depending on the specific compound and model used, but some pyrazole derivatives have shown promising antidepressant activity .

Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : Pyrazole derivatives have been found to exhibit antiviral activities .
  • Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the pyrazole compound and subsequent testing in relevant biological models .
  • Results : The results can vary depending on the specific compound and model used, but generally, pyrazole derivatives have shown promising results in these areas .

properties

IUPAC Name

ethyl 2-(4-hydroxypyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-7(11)5-9-4-6(10)3-8-9/h3-4,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMDRTKFTFGVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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